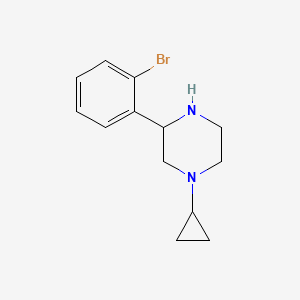
3-(2-Bromophenyl)-1-cyclopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-1-cyclopropylpiperazine is an organic compound that features a brominated phenyl group attached to a cyclopropylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-cyclopropylpiperazine typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH2N2) or a similar reagent.
Piperazine Formation: The final step involves the formation of the piperazine ring, which can be achieved through a nucleophilic substitution reaction using an appropriate piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-cyclopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3), sodium thiolate (NaSR), alkyl halides (R-X).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dehalogenated compounds, reduced functional groups.
Substitution: Azides, thiols, alkylated derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-1-cyclopropylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-cyclopropylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-cyclopropylpiperazine: Similar structure with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1-cyclopropylpiperazine: Similar structure with a fluorine atom instead of bromine.
3-(2-Iodophenyl)-1-cyclopropylpiperazine: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-(2-Bromophenyl)-1-cyclopropylpiperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C13H17BrN2 |
|---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
3-(2-bromophenyl)-1-cyclopropylpiperazine |
InChI |
InChI=1S/C13H17BrN2/c14-12-4-2-1-3-11(12)13-9-16(8-7-15-13)10-5-6-10/h1-4,10,13,15H,5-9H2 |
InChI Key |
OAKZIGUQGQZGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13286526.png)
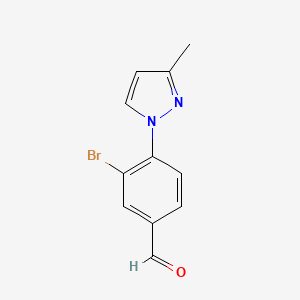
![benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13286531.png)

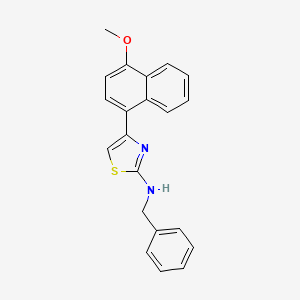
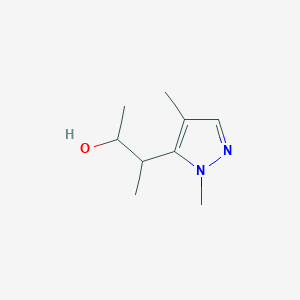
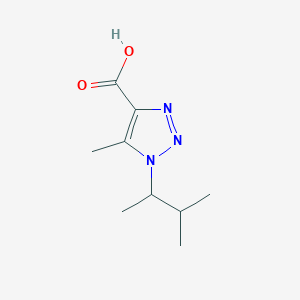
![2-[(2-Ethylbutyl)amino]-2-methylpropan-1-ol](/img/structure/B13286558.png)
![1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane](/img/structure/B13286565.png)

![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid](/img/structure/B13286589.png)
![2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13286590.png)

![4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13286604.png)
